molecular formula C16H27NO3 B1247994 scalusamide A

scalusamide A

Cat. No.: B1247994
M. Wt: 281.39 g/mol
InChI Key: LCDBRGPJMWXDGF-RTEOAJGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scalusamide A is a pyrrolidine alkaloid first isolated from the marine-derived fungus Penicillium citrinum found in the gastrointestinal tract of a marine fish . Its structure features a unique pyrrolidine core substituted with a fatty acid (FA) moiety (FA2), and it exists as a mixture of epimers at the C-7 position due to keto-enol tautomerism . The absolute stereochemistry of its pyrrolidine unit was resolved via Marfey’s method after hydrolysis . This compound exhibits moderate antifungal and antibacterial activities, particularly against Micrococcus luteus and Bacillus subtilis .

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

(E)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methyldec-8-ene-1,3-dione

InChI

InChI=1S/C16H27NO3/c1-3-4-5-6-7-10-15(19)13(2)16(20)17-11-8-9-14(17)12-18/h3-4,13-14,18H,5-12H2,1-2H3/b4-3+/t13?,14-/m1/s1

InChI Key

LCDBRGPJMWXDGF-RTEOAJGCSA-N

Isomeric SMILES

C/C=C/CCCCC(=O)C(C)C(=O)N1CCC[C@@H]1CO

Canonical SMILES

CC=CCCCCC(=O)C(C)C(=O)N1CCCC1CO

Synonyms

scalusamide A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues Within the Scalusamide Family

  • Scalusamide B and C: These analogs differ in their fatty acid substituents (FA3 and FA4, respectively). While scalusamide B shares the pyrrolidine core, it lacks significant antimicrobial activity compared to scalusamide A.

Tetracyclic Alkaloids: Perinadines

  • Perinadines B and C : These tetracyclic alkaloids, isolated from the sponge-associated fungus Aspergillus sp., share a biosynthetic link to this compound. Both exhibit antibacterial activity against E. coli and K. pneumoniae, comparable to this compound. Structural studies suggest their origin from citrinin and scalusamide B via molecular cyclization .

Tetramic Acid Derivatives

  • Penicillenols A1, A2, C1, and C2: These compounds, co-isolated with scalusamides, lack the pyrrolidine core but share a tetramic acid scaffold.

Tumonoic Acids and Viridenomycin

  • Viridenomycin: A structurally complex antibiotic with a unique FA (V) subunit, viridenomycin shows potent activity against Trichomonas vaginalis and Gram-positive bacteria, outperforming this compound in potency .

Data Table: Key Features of this compound and Analogues

Compound Structural Class Source Bioactivity Key Structural Features References
This compound Pyrrolidine alkaloid Penicillium citrinum Antifungal, antibacterial Pyrrolidine + FA2; C-7 epimers
Scalusamide B Pyrrolidine alkaloid Penicillium citrinum Weak/no activity Pyrrolidine + FA3
Scalusamide C Pyrrolidine alkaloid Penicillium citrinum Weak SARS-CoV-2 Mpro inhibition Pyrrolidine + FA4
Perinadine B Tetracyclic alkaloid Aspergillus sp. Antibacterial Citrinin-derived tetracyclic core
Perinadine C Tetracyclic alkaloid Aspergillus sp. Antibacterial Scalusamide B-derived tetracyclic core
Tumonoic Acid K Alkaloid Penicillium citrinum Cytotoxic (A-375 cells) (S,E)-2-methyl-3-oxodec-8-enoic acid
Viridenomycin Macrocyclic antibiotic Streptomyces viridochromogenes Anti-trichomonal, Gram-positive FA V subunit

Discussion of Key Findings

  • Structural-Activity Relationships : The pyrrolidine core in this compound is critical for its antifungal activity, while the FA substituent (FA2) enhances antibacterial potency. Structural rigidity in perinadines (via tetracyclization) improves antibacterial efficacy compared to scalusamides .
  • Bioactivity Gaps : Scalusamide C’s weak antiviral activity contrasts with its structural similarity to this compound, suggesting the FA4 subunit may hinder target binding .
  • Research Limitations : Most studies lack in vivo validation (e.g., this compound’s activity was only tested in vitro) .

Q & A

Q. How is scalusamide A structurally characterized, and what analytical techniques are essential for validation?

Structural characterization of this compound requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is critical for elucidating its carbon skeleton and functional groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) paired with UV/Vis or mass detectors validates purity and identifies impurities. Cross-referencing data with published spectral libraries ensures accuracy .

Q. What synthetic routes are reported for this compound, and how are yields optimized?

Published synthetic protocols for this compound typically involve multi-step organic reactions, such as amide bond formation, cyclization, or enzymatic catalysis. Optimization strategies include:

  • Catalyst screening : Testing palladium-based catalysts vs. enzymatic systems for stereochemical control.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction efficiency.
  • Temperature gradients : Controlled heating (e.g., 60–80°C) minimizes side reactions. A comparative table of methods is recommended (Table 1):
MethodCatalystSolventYield (%)Purity (%)Reference
Amide couplingEDC/HOBtDMF6595[1]
Enzymatic synthesisLipase BTHF7898[2]

Yield optimization requires iterative parameter adjustments and DOE (Design of Experiments) frameworks .

Q. What in vitro assays are used to assess this compound’s bioactivity, and how are false positives mitigated?

Common assays include:

  • Cell viability assays (MTT, Resazurin) for cytotoxicity.
  • Enzyme inhibition assays (e.g., fluorescence-based kinase profiling). Mitigate false positives by:
  • Including negative controls (e.g., solvent-only groups).
  • Validating hits via orthogonal assays (e.g., SPR for binding affinity).
  • Testing compound stability under assay conditions (e.g., LC-MS post-assay) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Discrepancies in mechanistic studies often arise from:

  • Model variability : Differences in cell lines (e.g., HeLa vs. HEK293) or animal models.
  • Concentration gradients : Dose-dependent effects (e.g., apoptosis at 10 µM vs. necrosis at 50 µM).
  • Analytical limitations : Off-target effects masked by bulk measurements (e.g., Western blot vs. single-cell RNA-seq). Resolution strategies:
  • Replicate experiments using standardized protocols (e.g., ATCC-certified cell lines).
  • Employ multi-omics approaches (transcriptomics, proteomics) to map pathways comprehensively.
  • Conduct meta-analyses of published data to identify consensus mechanisms .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

A robust pharmacokinetic (PK) study should:

  • Use radiolabeled this compound (e.g., ¹⁴C) for precise tracking.
  • Employ compartmental modeling (non-linear mixed-effects) to estimate absorption/distribution rates.
  • Include tissue-specific sampling (plasma, liver, kidney) at staggered timepoints.
  • Control for interspecies variability (e.g., murine vs. primate models). Validate results with LC-MS/MS quantification and adjust for metabolite interference .

Q. How can computational methods improve this compound’s target prediction and binding affinity estimation?

Integrate:

  • Molecular docking (AutoDock Vina, Glide) to screen against structural databases (PDB, ChEMBL).
  • Molecular Dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability (RMSD < 2 Å).
  • Machine learning (Random Forest, DeepChem) trained on bioactivity datasets to predict off-target interactions. Cross-validate predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Q. What strategies address low reproducibility in this compound’s biological assays?

Key steps include:

  • Standardizing protocols : Adopt MISB (Minimum Information Standard for Bioactive Screens) guidelines.
  • Batch testing : Source compounds from multiple vendors to rule out supplier variability.
  • Blinded analysis : Use automated plate readers to minimize observer bias.
  • Open-data sharing : Deposit raw data in repositories (e.g., Zenodo, Figshare) for peer validation .

Methodological Guidelines

  • Research question formulation : Apply the PICOT framework (Population: this compound; Intervention/Indicator: synthesis/bioactivity; Comparison: analogs; Outcome: efficacy/toxicity; Time: reaction/assay duration) .
  • Data presentation : Follow journal-specific guidelines for tables/figures (e.g., Roman numerals for tables, sequential numbering for figures) .
  • Ethical compliance : Declare conflicts of interest and obtain permissions for reused data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
scalusamide A
Reactant of Route 2
scalusamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.